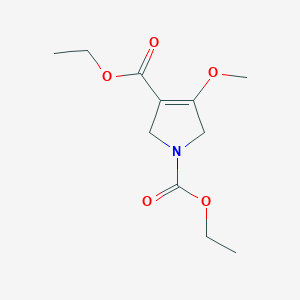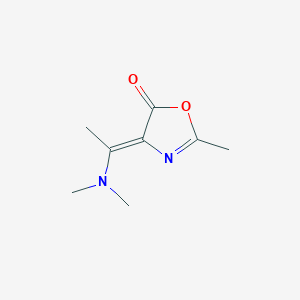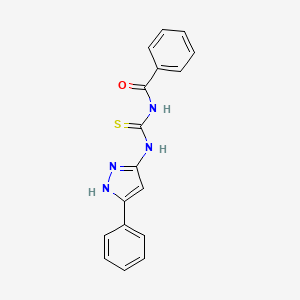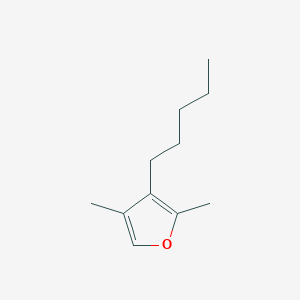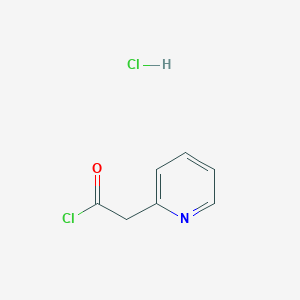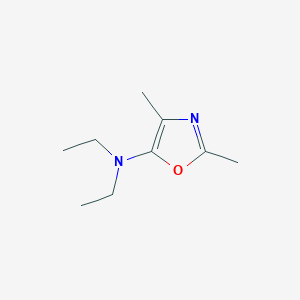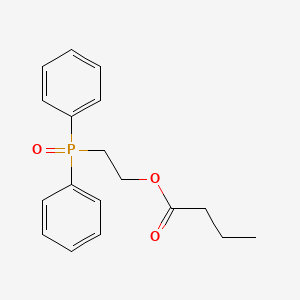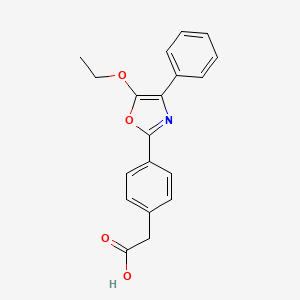
Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- is a complex organic compound with the molecular formula C19H17NO4 This compound is characterized by the presence of a benzene ring, an acetic acid group, and an oxazole ring substituted with ethoxy and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- typically involves the reaction of p-ethoxycyanobenzyl with potassium hydroxide and ethylene glycol. The reaction mixture is heated and stirred, followed by cooling to room temperature. The mixture is then acidified, and water and benzene are added for stratification. The oil layer is distilled to remove benzene, yielding p-ethoxyphenylacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Strongly basic nucleophilic reagents are used for nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
Benzeneacetic acid, 4-ethoxy-: Similar in structure but lacks the oxazole ring.
Benzeneacetic acid, 4-methylphenyl ester: Contains a methylphenyl ester group instead of the oxazole ring.
Uniqueness
Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research and industry .
特性
CAS番号 |
80589-72-6 |
|---|---|
分子式 |
C19H17NO4 |
分子量 |
323.3 g/mol |
IUPAC名 |
2-[4-(5-ethoxy-4-phenyl-1,3-oxazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C19H17NO4/c1-2-23-19-17(14-6-4-3-5-7-14)20-18(24-19)15-10-8-13(9-11-15)12-16(21)22/h3-11H,2,12H2,1H3,(H,21,22) |
InChIキー |
SNNLNADLFDJTGC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)CC(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
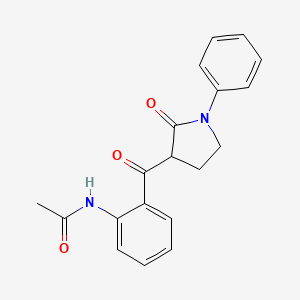
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)

